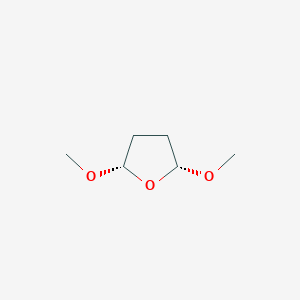![molecular formula C19H32ClNO B076423 alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride CAS No. 13562-21-5](/img/structure/B76423.png)
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride, also known as phencyclidine (PCP), is a synthetic dissociative anesthetic drug. It was first synthesized in the 1950s, and its use as an anesthetic was discontinued due to its side effects. However, PCP continued to be used recreationally, leading to its classification as a Schedule II controlled substance in the United States.
Mécanisme D'action
PCP acts as an antagonist at the NMDA receptor, blocking the activity of glutamate, the brain's primary excitatory neurotransmitter. This leads to a reduction in the activity of neurons in the prefrontal cortex, which is involved in decision-making, planning, and social behavior.
Effets Biochimiques Et Physiologiques
PCP has been found to increase the release of dopamine, a neurotransmitter involved in reward and motivation. It also increases the release of norepinephrine and serotonin, which are involved in mood regulation. PCP has been shown to have neurotoxic effects, causing damage to neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
PCP has been used in laboratory experiments to study the effects of NMDA receptor blockade on behavior and brain function. Its use has allowed researchers to better understand the role of glutamate in learning and memory, as well as the underlying mechanisms of schizophrenia. However, PCP has limited use in laboratory experiments due to its neurotoxic effects and potential for abuse.
Orientations Futures
Future research on PCP could focus on developing safer NMDA receptor antagonists for use in laboratory experiments. Additionally, further research could be done to better understand the long-term effects of PCP use on the brain and behavior. Studies could also be conducted to investigate the potential therapeutic uses of PCP, such as in the treatment of depression or addiction.
Méthodes De Synthèse
The synthesis of PCP involves the reaction of piperidine with a benzyl halide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with diethylamine to form PCP.
Applications De Recherche Scientifique
PCP has been used in scientific research to study its effects on the brain and behavior. It has been found to block N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory. PCP has also been used to induce schizophrenia-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disorder.
Propriétés
Numéro CAS |
13562-21-5 |
|---|---|
Nom du produit |
alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
Formule moléculaire |
C19H32ClNO |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
1-cyclohexyl-3-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C19H31NO.ClH/c1-3-20(4-2)16-15-19(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18,21H,3-4,6,9-10,13-16H2,1-2H3;1H |
Clé InChI |
IZTHVPMGJIGDKL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
SMILES canonique |
CCN(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Autres numéros CAS |
13562-21-5 |
Synonymes |
alpha-cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




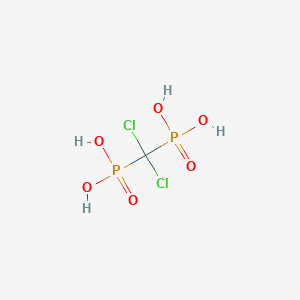
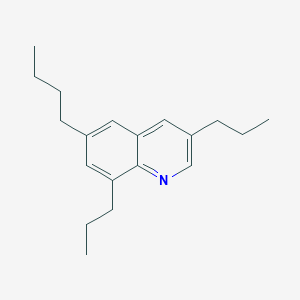
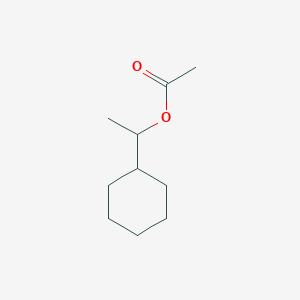

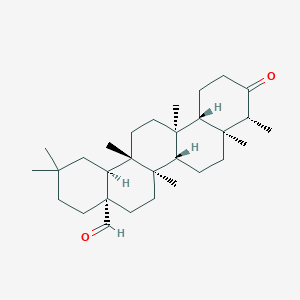
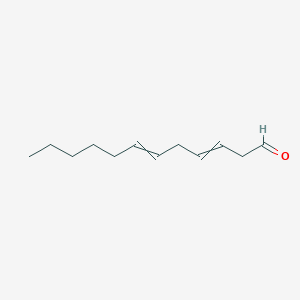
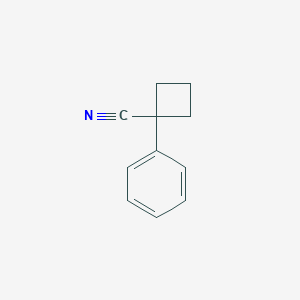
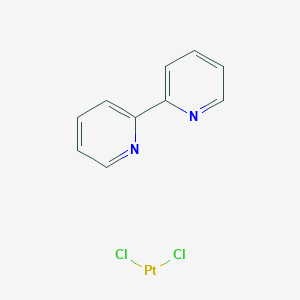
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)
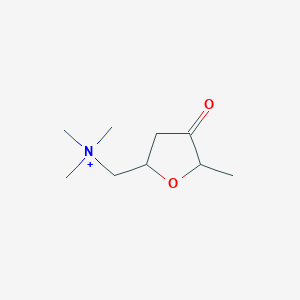
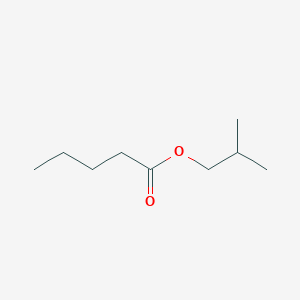
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
